(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and a trifluoromethyl group attached to a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multiple steps, starting with the preparation of the pyridinyl ring and subsequent functionalization. Common synthetic routes include:
Nitration and Reduction: The pyridinyl ring can be nitrated and then reduced to introduce the amino group.
Substitution Reactions: The trifluoromethyl group is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinyl derivatives with different substituents, such as:
- (4-Chlorophenyl)[3-(methylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone
- (4-Chlorophenyl)[3-(dimethylamino)-5-(fluoromethyl)-2-pyridinyl]methanone
Uniqueness
The uniqueness of (4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-21(2)12-7-10(15(17,18)19)8-20-13(12)14(22)9-3-5-11(16)6-4-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOYNXVXMEJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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